

# Application Notes and Protocols: Patient Selection for SarTATE Therapy

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## Compound of Interest

Compound Name: SarTATE

Cat. No.: B1436788

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## Introduction

**SarTATE** is a next-generation, highly targeted theranostic agent designed for the diagnosis and treatment of cancers that overexpress the somatostatin receptor 2 (SSTR2).[1] This peptide receptor radionuclide therapy (PRRT) combines a somatostatin analogue, octreotate, with a chelator and a therapeutic radioisotope. The efficacy of **SarTATE** therapy is contingent upon the high expression of SSTR2 on tumor cells, making accurate patient selection a critical determinant of treatment success. These application notes provide a comprehensive overview of the patient selection criteria, relevant experimental protocols, and the underlying molecular pathways for **SarTATE** therapy.

## Patient Selection Criteria

Patient eligibility for **SarTATE** therapy is determined through a rigorous assessment of clinical and molecular characteristics. The following tables summarize the key inclusion and exclusion criteria based on clinical trial protocols.

## Inclusion Criteria

Category	Criteria	Quantitative Value/Specification
Diagnosis	Histologically confirmed high-risk neuroblastoma or other SSTR2-expressing neuroendocrine tumors (NETs).[2]	N/A
SSTR2 Expression	Evidence of SSTR2-positive disease on diagnostic imaging.	<sup>64</sup> Cu-SARTATE uptake on a 4-hour PET scan with a maximum standardized uptake value (SUVmax) of any lesion equal to or higher than that of the liver.[2]
Performance Status	Karnofsky or Lansky performance status.	≥50.[2]
Life Expectancy	Estimated survival.	≥ 12 weeks for dose escalation phase; ≥ 4 months for cohort expansion phase.[2]
Hematopoietic Function	Absolute Neutrophil Count (ANC).	> 1.0 x 10 <sup>9</sup> /L.[2]
Platelet Count.	> 50 x 10 <sup>9</sup> /L.[2]	
Hepatic Function	Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT).	< 3.0 x Upper Limit of Normal (ULN).[2]
Total Bilirubin.	< 1.5 x ULN.[2]	
Other	Availability of hematopoietic stem cell product.	Minimum CD34+ cell dose of ≥2 x 10 <sup>6</sup> cells/kg.[2]
Contraception.	Sexually active participants of reproductive potential must use an effective method of birth control.[2]	

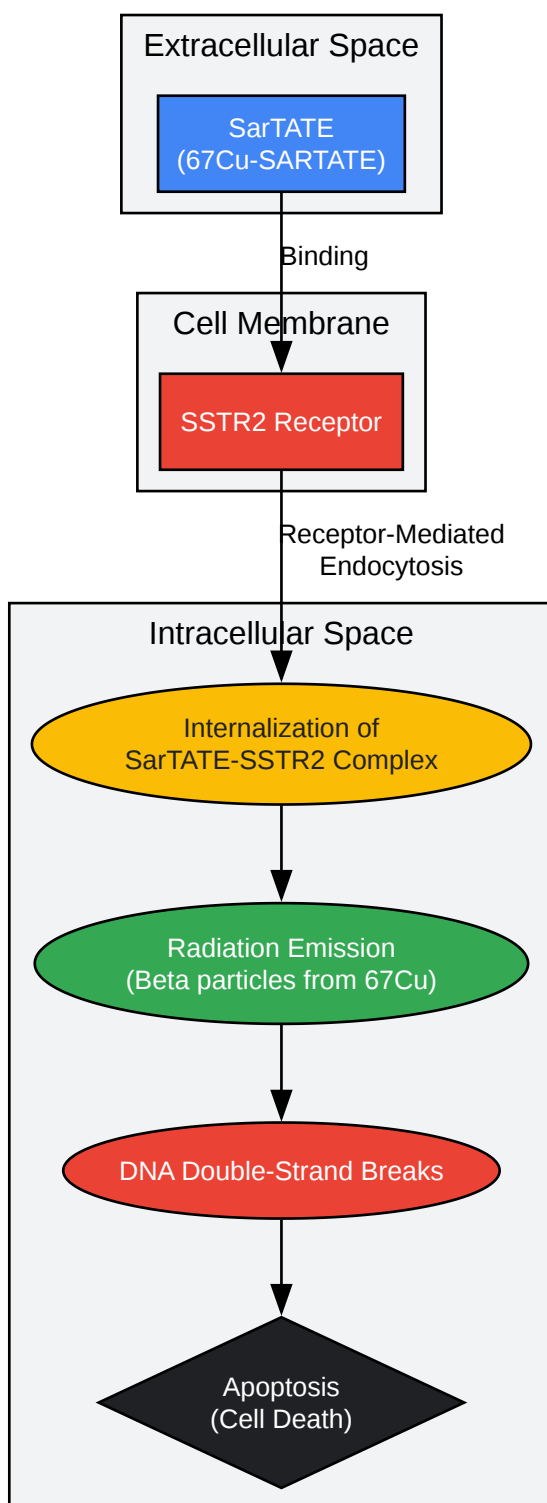
## Exclusion Criteria

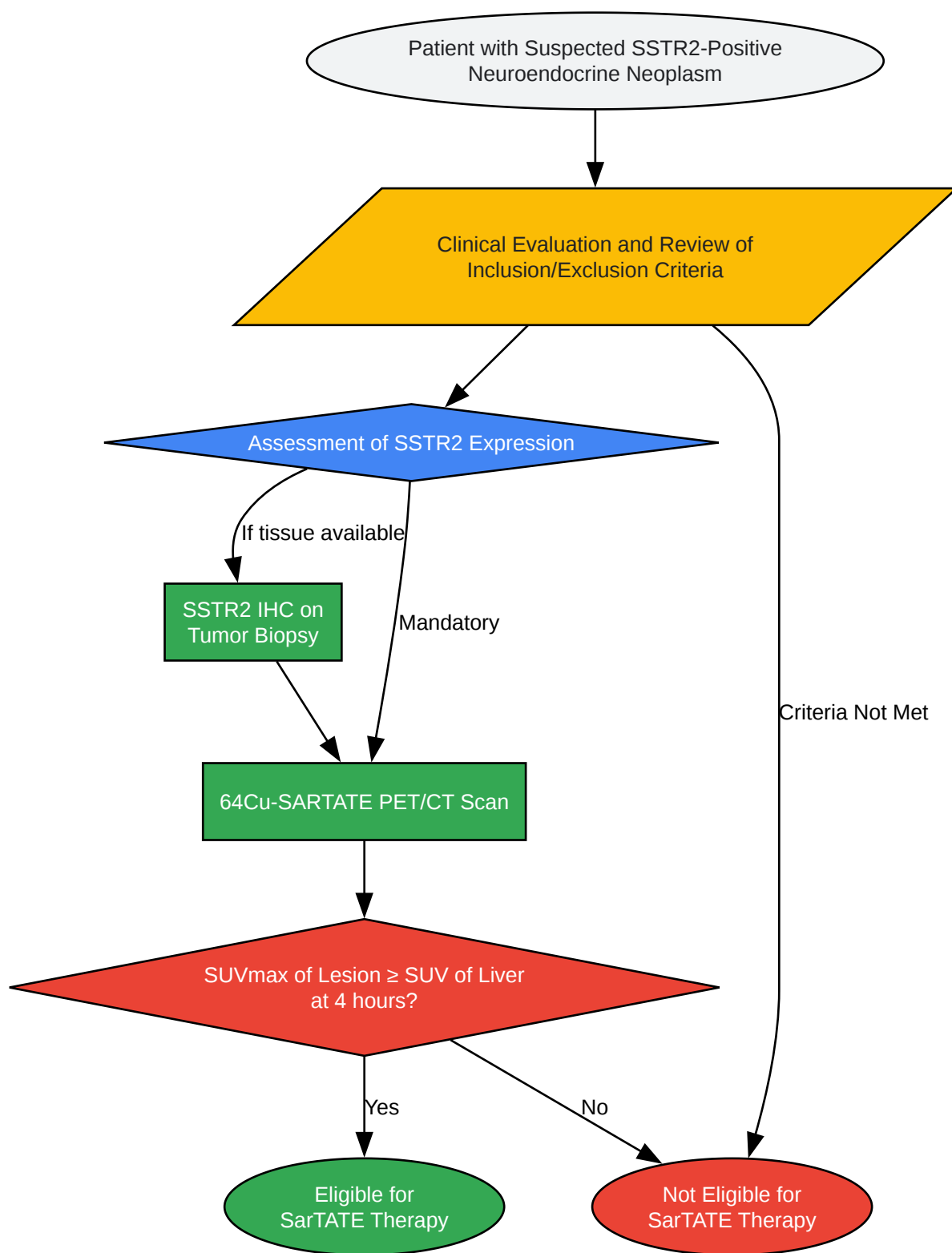
Category	Criteria	Quantitative Value/Specification
Prior Therapy	Previous peptide receptor radionuclide therapy (PRRT).	Not permitted.[2]
Long-acting somatostatin analogues.	Must be discontinued at least 28 days prior to <sup>64</sup> Cu-SARTATE administration.[2]	
Short-acting somatostatin analogues.	Must be discontinued at least 24 hours prior to <sup>64</sup> Cu-SARTATE administration.[2]	
Organ Function	Compromised function of any major organ system that would hinder therapy tolerance.	As deemed by the Investigator. [2]
Cardiac Function	History of cardiac failure.	Evidenced by dyspnea at rest, exercise intolerance, or clinically significant cardiac dysfunction.[2]
Corrected QT interval (QTcF).	≥ 0.45 seconds.[2]	
Other Malignancies	Any other active malignancy.	Within the past 3 years.[2]
Neurological	Untreated intracranial tumor affecting the brain parenchyma.	Not permitted.[2]
Other	Pregnancy or lactation.	Not permitted.[2]
Hemodialysis.	Not permitted.[2]	
Known sensitivity or allergy to somatostatin analogues.	Not permitted.[2]	
Uncontrolled infections.	Not permitted.[2]	

## Signaling Pathway and Mechanism of Action

**SarTATE**'s therapeutic effect is mediated through its high-affinity binding to SSTR2, a G-protein coupled receptor (GPCR) overexpressed on the surface of many neuroendocrine tumor cells.

[1] Upon binding, the **SarTATE**-SSTR2 complex is internalized, delivering a cytotoxic dose of radiation from the chelated radioisotope directly to the tumor cell. This targeted radiation delivery leads to DNA damage and subsequent cell death.





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## References

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- 2. ClinicalTrials.gov [clinicaltrials.gov]
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